4-Bromo-2-isobutylpyrimidine
Overview
Description
4-Bromo-2-isobutylpyrimidine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with a bromine atom and an isobutyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrimidine derivatives are known to participate in various reactions. For instance, they can undergo oxidative annulation with anilines and aryl ketones .Physical and Chemical Properties Analysis
This compound is a solid compound. Its exact physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Design and Synthesis for Drug Discovery
- Pyrazolo[3,4-d]pyrimidines against Bcr-Abl T315I Mutant : A study focused on designing, synthesizing, and biologically evaluating pyrazolo[3,4-d]pyrimidines, where the 4-bromo derivative showed significant activity against the Bcr-Abl T315I mutant. This compound, after further optimization, demonstrated high activity in cell-free assays, potency against T315I Bcr-Abl expressing cells, and reduced tumor volumes in vivo without using DMSO as a solubilizing agent, highlighting its potential as a therapeutic agent (Radi et al., 2013).
Enhancement of Radiation Therapy
- Halogenated Pyrimidine Analogs as Radiosensitizers : Research into halogenated pyrimidine analogs, including bromodeoxyuridine (BrdUrd), has shown their potential as clinical radiosensitizers. These compounds, when incorporated into DNA, can significantly enhance the effects of radiation therapy by increasing the production of DNA strand breaks, thus providing a basis for improved cancer treatment strategies (Kinsella et al., 1987).
DNA Synthesis and Repair Mechanisms
- BrdUrd for DNA Synthesis Studies : BrdUrd is a widely used analogue to tag and study newly synthesized DNA in proliferating cells. Its incorporation is instrumental in understanding cell cycle dynamics and the regulation of DNA replication, despite potential cytotoxic effects. This application is crucial for research in fields like stem cell biology, cancer research, and neurogenesis (Cavanagh et al., 2011).
Properties
IUPAC Name |
4-bromo-2-(2-methylpropyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)5-8-10-4-3-7(9)11-8/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWPFCWSAYYGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278969 | |
Record name | Pyrimidine, 4-bromo-2-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142195-71-8 | |
Record name | Pyrimidine, 4-bromo-2-(2-methylpropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142195-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-bromo-2-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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